molecular formula C11H9NO2S B1414851 N-(4-hydroxyphenyl)thiophene-3-carboxamide CAS No. 1042593-15-6

N-(4-hydroxyphenyl)thiophene-3-carboxamide

Cat. No.: B1414851
CAS No.: 1042593-15-6
M. Wt: 219.26 g/mol
InChI Key: IKAKSUABEFMICS-UHFFFAOYSA-N
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Description

N-(4-Hydroxyphenyl)thiophene-3-carboxamide (CAS 1042593-15-6) is a chemical compound with the molecular formula C11H9NO2S and a molecular weight of 219.26 g/mol . It belongs to the class of thiophene derivatives, which are recognized in medicinal chemistry as privileged scaffolds for developing new therapeutic agents due to their wide range of biological activities . Thiophene-based compounds have demonstrated significant potential in pharmacological research, including exhibiting antimicrobial, anti-inflammatory, and antitumor properties . Specifically, thiophene-3-carboxamide analogs have been investigated as novel anticancer drug leads. Research indicates that such compounds can inhibit cancer cell growth by targeting mitochondrial complex I (NADH:ubiquinone oxidoreductase), a key protein in the electron transport chain . This inhibition disrupts oxidative phosphorylation, reducing cellular ATP levels and ultimately triggering cancer cell death . The compound serves as a valuable building block for researchers synthesizing novel analogs for drug discovery, particularly in the development of targeted anti-cancer therapies and antimicrobial agents . It is offered with a minimum purity of 95% and is available for immediate shipment from global stock . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(4-hydroxyphenyl)thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c13-10-3-1-9(2-4-10)12-11(14)8-5-6-15-7-8/h1-7,13H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKAKSUABEFMICS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CSC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-hydroxyphenyl)thiophene-3-carboxamide is a compound of increasing interest due to its diverse biological activities, particularly in the fields of anticancer and antioxidant research. This article delves into the compound's biological activity, supported by relevant case studies, data tables, and research findings.

Chemical Structure and Properties

This compound features a thiophene ring attached to a carboxamide group and a 4-hydroxyphenyl moiety. This structure is believed to contribute to its biological efficacy, particularly in terms of antioxidant and anticancer properties.

Antioxidant Activity

Several studies have demonstrated the antioxidant potential of compounds related to this compound. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid exhibited significant DPPH radical scavenging activity. The antioxidant capacity was measured against standard antioxidants like ascorbic acid, revealing that certain derivatives had enhanced activity.

Table 1: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)Comparison to Ascorbic Acid
This compound62.5%1.26 times higher
Ascorbic Acid50%Reference

This table illustrates that this compound and its derivatives can effectively scavenge free radicals, which is critical for reducing oxidative stress in biological systems.

Anticancer Activity

The anticancer properties of this compound have been investigated using various cancer cell lines. In vitro studies showed that this compound could significantly reduce cell viability in several cancer types, including non-small cell lung cancer (A549 cells).

Case Study: Cytotoxicity Against A549 Cells

In a comparative study, the cytotoxicity of this compound was evaluated alongside standard chemotherapeutics like doxorubicin and cisplatin. The results indicated that this compound reduced A549 cell viability by approximately 50%, suggesting its potential as a therapeutic agent.

Table 2: Cytotoxicity Results Against A549 Cells

TreatmentCell Viability (%)Comparison to Control (%)
This compound50%-50%
Doxorubicin40%-60%
Cisplatin30%-70%

The mechanism by which this compound exerts its biological effects appears to involve the modulation of oxidative stress pathways and the induction of apoptosis in cancer cells. The presence of the hydroxyl group on the phenyl ring enhances its electron-donating capacity, which may contribute to its ability to neutralize reactive oxygen species (ROS).

Comparison with Similar Compounds

Physical and Chemical Properties

Key physical properties of selected analogs are summarized below:

Compound Name Substituents on Thiophene/Amide Yield (%) Melting Point (°C) Reference
N-(4-Methoxyphenyl)-5-cyano-... (Compound 11) 5-Cyano, 2-phenylamino 66 156–158
N-(4-Methoxyphenyl)-4-acetamido... (Compound 15) 4-Acetamido, 5-hydrazinocarbonyl 84 >300
N-(4-Chlorophenyl)-5-acetyl-... (Compound 3) 5-Acetyl, 2-phenylamino Not reported Not reported
N-(4-Fluorophenyl)-... (CAS 1021058-95-6) Thiazol-2-yl linker Not reported Not reported
  • Melting Points: Higher melting points (>300°C) are observed in compounds with bulky substituents (e.g., hydrazinocarbonyl in Compound 15) due to increased crystallinity .
  • Yield: Substitution with electron-withdrawing groups (e.g., cyano in Compound 11) moderately reduces yields compared to simpler analogs .

Metabolic and Pharmacokinetic Considerations

The 4-hydroxyphenyl group is critical in drug metabolism. For instance, N-(4-hydroxyphenyl)acetamide, a metabolite of bucetin, undergoes glucuronidation for excretion, suggesting similar pathways for the target compound . Chlorophenyl or fluorophenyl analogs may exhibit prolonged half-lives due to reduced phase I metabolism .

Preparation Methods

Direct Synthesis via Thiophene Derivative Functionalization

Method Overview:

The most straightforward approach involves synthesizing the thiophene-3-carboxamide core first, followed by introducing the 4-hydroxyphenyl group through amide coupling. This method is supported by procedures outlined in recent literature focusing on thiophene derivatives with hydroxyl functionalities.

Key Steps:

  • Preparation of Thiophene-3-carboxylic Acid Derivatives:
    Starting from thiophene or substituted thiophenes, oxidation or functionalization introduces the carboxylic acid group at the 3-position. For example, oxidation of thiophene derivatives with reagents like potassium permanganate or via directed lithiation followed by carboxylation.

  • Amide Formation with 4-Aminophenol:
    The carboxylic acid is activated using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The activated acid then reacts with 4-aminophenol to form the desired amide linkage.

Reaction Scheme:

Thiophene derivative + Carboxylation → Thiophene-3-carboxylic acid
Thiophene-3-carboxylic acid + 4-aminophenol + coupling agent → N-(4-hydroxyphenyl)thiophene-3-carboxamide

Notes:

  • The hydroxyl group on the phenyl ring remains unprotected during coupling, but protection can be employed if necessary to prevent side reactions.
  • This method is suitable for small-scale synthesis and can be optimized for industrial production.

Multi-step Synthesis via Thiophene-3-carboxylic Acid Derivatives

Method Overview:

A more elaborate route involves synthesizing the compound through intermediate derivatives, such as hydroxyl-protected thiophene compounds, followed by deprotection and amide formation.

Key Steps:

  • Synthesis of Hydroxythiophene Intermediates:
    Using methods like oxidative cyclization of suitable precursors or substitution reactions on thiophene rings to introduce hydroxyl groups at specific positions.

  • Protection of Hydroxyl Groups:
    Hydroxyl groups are protected as methyl, benzyl, or silyl ethers to prevent undesired reactions during subsequent steps.

  • Functionalization at the 3-Position:
    Introduction of carboxylic acid groups via oxidation or carboxylation reactions, often employing reagents such as potassium permanganate or carbon dioxide under pressure.

  • Deprotection and Amide Coupling:
    Removal of protecting groups followed by coupling with 4-aminophenol using standard peptide coupling reagents.

Research Data:

  • In one approach, oxidation of 4-mercaptophenol derivatives with oxidants like sodium hypochlorite yields hydroxylated thiophene derivatives, which are then converted into carboxylic acids and coupled to phenolic amines.

Synthesis via Azo Coupling and Cyclization

Method Overview:

An alternative involves azo coupling reactions to build the thiophene core with phenolic functionalities, followed by cyclization to form the carboxamide.

Key Steps:

  • Azo Coupling:
    Diazotization of aniline derivatives followed by coupling with thiophene derivatives bearing reactive sites.

  • Cyclization and Oxidation:
    The azo-linked intermediates undergo cyclization and oxidation to generate the thiophene-3-carboxamide structure with a 4-hydroxyphenyl group.

Research Findings:

  • Azo compounds derived from 4-aminophenol and thiophene derivatives have been cyclized under oxidative conditions to yield the target compound.

Summary of Preparation Methods with Data Table

Method Starting Materials Key Reactions Advantages Limitations
Direct Coupling Thiophene-3-carboxylic acid + 4-aminophenol Carbodiimide-mediated amide formation Simple, scalable Requires pure intermediates
Multi-step Functionalization Thiophene derivatives + hydroxyl protection, oxidation Oxidation, protection/deprotection, coupling High regioselectivity Longer synthesis time
Azo Coupling & Cyclization Diazotization + azo coupling + cyclization Azo formation, oxidative cyclization Good for aromatic substitution Less straightforward, multi-step
Data Point Observation Source
Melting point 203-204°C for a related compound
Yield 82.4% for oxidation step
Spectroscopic confirmation NMR, IR, UV–Vis data consistent with structure

Research Findings and Industrial Applicability

  • Efficiency & Safety:
    The process described in patent literature emphasizes industrial applicability, with reactions optimized for safety and efficiency, such as oxidation using sodium hypochlorite under controlled conditions.

  • Reaction Conditions:
    Typically, reactions are performed in solvents like methanol-water, ethanol-water, or acetonitrile-water mixtures at reflux temperatures, with reaction times ranging from several minutes to hours.

  • Environmental Considerations: Use of aqueous oxidants and mild reaction conditions aligns with green chemistry principles, making the processes suitable for large-scale synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-hydroxyphenyl)thiophene-3-carboxamide, and how can reaction conditions be optimized for purity?

  • Methodological Answer : Synthesis typically involves coupling a thiophene-3-carboxylic acid derivative with 4-aminophenol under amide-forming conditions. Key steps include:

  • Activation of the carboxylic acid using coupling agents like EDCl/HOBt.
  • Solvent selection (e.g., DMF or dichloromethane) to enhance solubility and reaction efficiency.
  • Temperature control (20–25°C) to minimize side reactions.
  • Purification via column chromatography or recrystallization to achieve >95% purity.
  • Progress monitoring using TLC and NMR spectroscopy .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : To confirm the presence of the thiophene ring (δ 7.2–7.8 ppm for aromatic protons) and the hydroxyphenyl group (δ 6.7–7.1 ppm).
  • FT-IR : Verify the carboxamide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks matching the exact mass (e.g., [M+H]+ at m/z 248.06).
  • X-ray crystallography (if crystalline): Resolve bond angles and confirm stereochemistry .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer : Initial screens should include:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values.
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., COX-2 for anti-inflammatory potential).
  • Dose-response curves to establish potency thresholds .

Advanced Research Questions

Q. How do substituent modifications on the thiophene or hydroxyphenyl moieties affect biological activity?

  • Methodological Answer : Systematic SAR studies can be conducted by:

  • Introducing electron-withdrawing/donating groups (e.g., Cl, OCH₃) at the thiophene 2-position or phenyl para-position.
  • Comparing IC50 values across analogs to identify critical pharmacophores.
  • Molecular docking : Map interactions with target proteins (e.g., EGFR, tubulin) using software like AutoDock Vina.
  • Free-Wilson analysis : Quantify substituent contributions to activity .

Q. What analytical strategies resolve contradictions in reported metabolic pathways of thiophene carboxamides?

  • Methodological Answer : Address discrepancies via:

  • Isotopic labeling (e.g., 14C at the carboxamide) to track metabolites in in vitro hepatocyte models.
  • LC-MS/MS : Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation).
  • Comparative studies : Cross-validate findings using human vs. animal microsomes to account for species-specific metabolism.
  • Revisiting spectral data : Ensure NMR/MS peaks are not misassigned (e.g., avoid confusion between O-de-ethylation and keto conversion artifacts) .

Q. How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be mitigated for this compound?

  • Methodological Answer : Optimize ADME properties through:

  • Prodrug design : Esterify the hydroxyphenyl group to enhance membrane permeability.
  • Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles for sustained release.
  • CYP450 inhibition assays : Identify metabolic liabilities (e.g., CYP3A4-mediated clearance).
  • Pharmacokinetic modeling : Use tools like GastroPlus to simulate absorption/distribution .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data with high variability?

  • Methodological Answer :

  • Non-linear regression (e.g., log(inhibitor) vs. normalized response in GraphPad Prism) to calculate IC50.
  • Grubbs’ test to identify and remove outliers.
  • ANOVA with post-hoc Tukey tests for multi-group comparisons.
  • Replicate experiments (n ≥ 3) to ensure reproducibility .

Q. How should researchers address conflicting results in enzyme inhibition assays (e.g., COX-2 vs. COX-1 selectivity)?

  • Methodological Answer :

  • Orthogonal assays : Validate using fluorescence polarization (COX-2) and radiometric assays (COX-1).
  • Crystallography : Resolve enzyme-ligand structures to confirm binding modes.
  • Buffer optimization : Adjust pH/ionic strength to mimic physiological conditions.
  • Control compounds : Include celecoxib (COX-2 selective) and aspirin (non-selective) as benchmarks .

Critical Considerations

  • Ethical compliance : Adhere to biosafety protocols (e.g., NIH Guidelines) for in vivo studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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